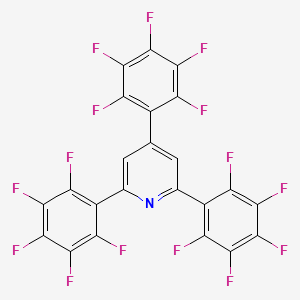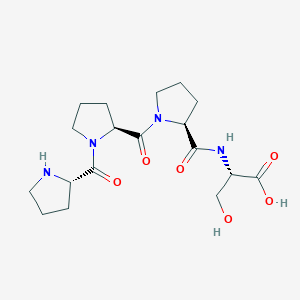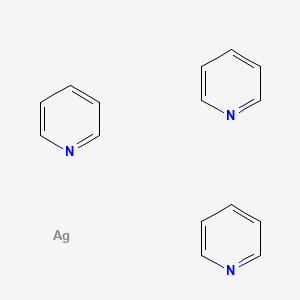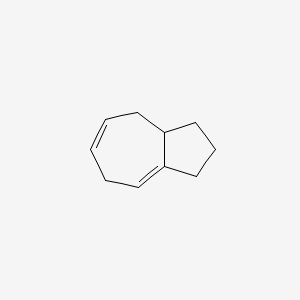
2,4,6-Tris(pentafluorophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(pentafluorophenyl)pyridine is a highly fluorinated aromatic compound characterized by the presence of three pentafluorophenyl groups attached to a pyridine ring. This compound is notable for its unique electronic properties, which make it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(pentafluorophenyl)pyridine typically involves the reaction of pentafluorobenzaldehyde with pyridine under specific conditions. One efficient method includes the use of a solvent-free protocol with activated Fuller’s earth as a catalyst. This method is advantageous due to its simplicity, mild reaction conditions, and high yield of the product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the solvent-free synthesis using reusable heterogeneous catalysts like activated Fuller’s earth suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris(pentafluorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pentafluorophenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like tris(pentafluorophenyl)bismuth and reducing agents such as pentafluorophenylsilver . The reactions often require specific solvents and conditions to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
2,4,6-Tris(pentafluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique electronic properties.
Biology: The compound’s fluorinated nature makes it useful in biological studies, particularly in the development of fluorinated pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism by which 2,4,6-Tris(pentafluorophenyl)pyridine exerts its effects involves its interaction with various molecular targets. The compound’s fluorinated phenyl groups enhance its electron-withdrawing properties, making it a strong Lewis acid. This property allows it to participate in various chemical reactions, including catalysis and complex formation with other molecules .
Comparison with Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and thermal stability.
Tris(pentafluorophenyl)corrole: A metallocorrole with unique photophysical and electrochemical properties.
Uniqueness: 2,4,6-Tris(pentafluorophenyl)pyridine is unique due to its combination of a pyridine ring with three pentafluorophenyl groups, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring strong electron-withdrawing groups and high thermal stability .
Properties
CAS No. |
675583-26-3 |
|---|---|
Molecular Formula |
C23H2F15N |
Molecular Weight |
577.2 g/mol |
IUPAC Name |
2,4,6-tris(2,3,4,5,6-pentafluorophenyl)pyridine |
InChI |
InChI=1S/C23H2F15N/c24-9-6(10(25)16(31)21(36)15(9)30)3-1-4(7-11(26)17(32)22(37)18(33)12(7)27)39-5(2-3)8-13(28)19(34)23(38)20(35)14(8)29/h1-2H |
InChI Key |
AGISQLPOOGPEDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene](/img/structure/B12524690.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite](/img/structure/B12524699.png)



![Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12524727.png)
![1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)-](/img/structure/B12524733.png)



![Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane](/img/structure/B12524755.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)

